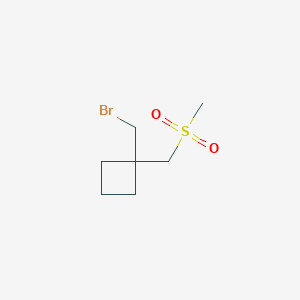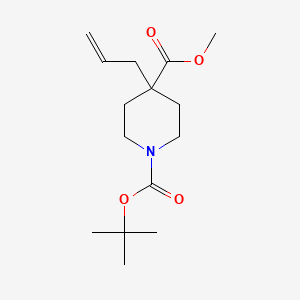
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate
Vue d'ensemble
Description
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C15H25NO4 . It is used in the field of chemistry, specifically in the creation of heterocyclic building blocks .
Synthesis Analysis
The synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate involves several stages. In one method, 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate is combined with lithium diisopropyl amide in tetrahydrofuran at -70 to -60℃ for 1 hour. This is followed by the addition of allyl bromide in tetrahydrofuran at -60 to 20℃ . Another method involves the use of potassium hexamethylsilazane in tetrahydrofuran at -80 to -20℃ for 5.5 hours .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate have been described in the Synthesis Analysis section. The reactions involve the use of lithium diisopropyl amide or potassium hexamethylsilazane, and allyl bromide .Applications De Recherche Scientifique
Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including substitutions and additions, which are fundamental in creating a wide range of organic products .
Medicinal Chemistry
In medicinal chemistry, this piperidine derivative could be utilized in the design of new pharmaceuticals. Its piperidine core is a common motif in drugs, and the additional functional groups offer points of diversification for drug development .
Material Science
The compound’s unique structure could be explored for the development of new materials, such as polymers or coatings, where the piperidine ring might impart flexibility or other desirable properties .
Catalysis
Catalysts derived from piperidine structures are known for their efficiency in various chemical reactions. This compound could be modified to create catalysts for specific reactions, enhancing reaction rates or selectivity .
Agrochemical Research
Piperidine derivatives are often investigated for their potential use in agrochemicals. This compound could lead to the development of new pesticides or herbicides with improved safety profiles and effectiveness .
Biochemical Studies
The compound could be used in biochemical studies to understand the interaction between small molecules and biological systems, potentially leading to insights into enzyme function or metabolic pathways .
Analytical Chemistry
As a standard or reference compound in analytical chemistry, it could help in the quantification or identification of similar compounds in complex mixtures using techniques like HPLC or mass spectrometry .
Environmental Chemistry
In environmental chemistry, research could explore the breakdown products of this compound, its persistence in the environment, or its potential effects on ecosystems .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used as rigid linkers in protac development for targeted protein degradation .
Mode of Action
Given its structural similarity to other compounds used in PROTAC development, it may interact with its targets to facilitate protein degradation .
Result of Action
As a potential PROTAC linker, it may facilitate the degradation of target proteins, but specific effects would depend on the particular proteins targeted .
Propriétés
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-6-7-15(12(17)19-5)8-10-16(11-9-15)13(18)20-14(2,3)4/h6H,1,7-11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRWPOAYYRINC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680972 | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-methyl 4-allylpiperidine-1,4-dicarboxylate | |
CAS RN |
441774-09-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(2-propen-1-yl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=441774-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


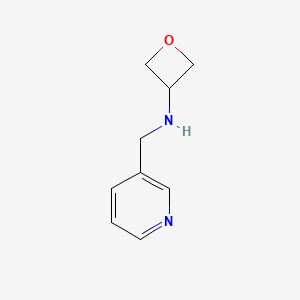
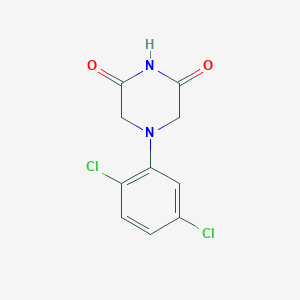

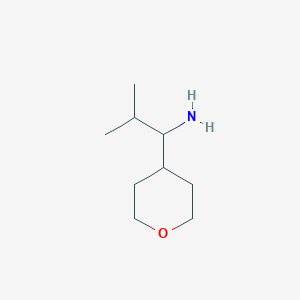

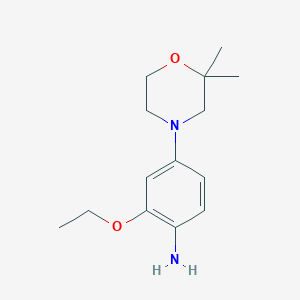
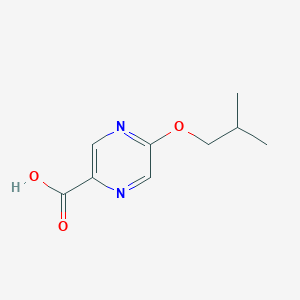

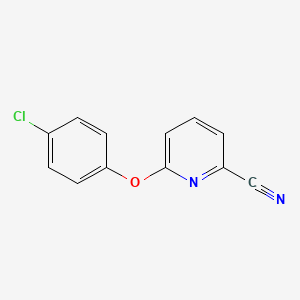
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)


